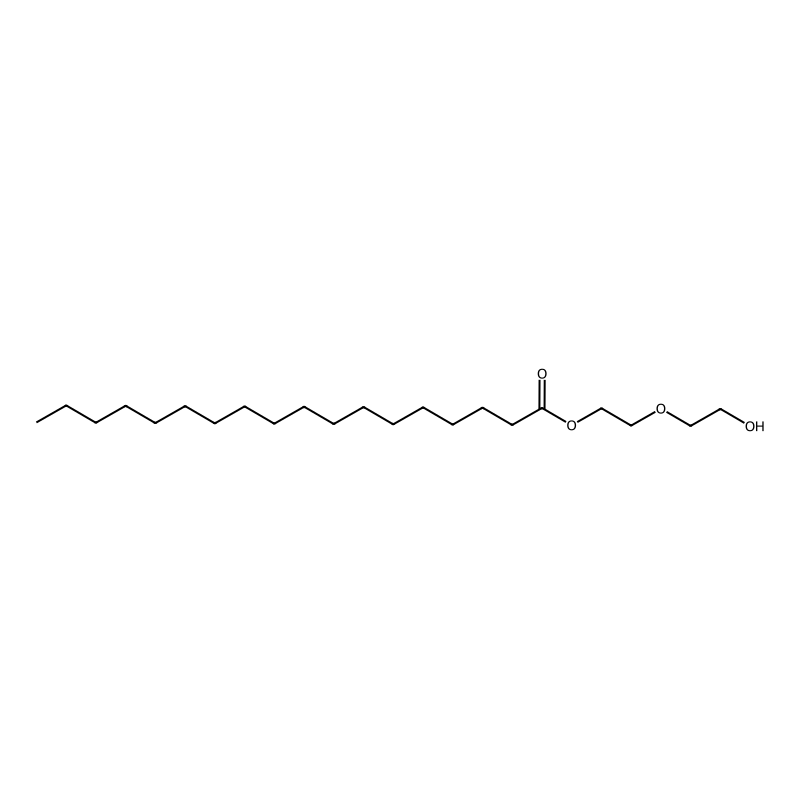

Diethylene glycol monostearate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in Cosmetics

Field: Cosmetology

Application: Diethylene glycol monostearate is used in numerous categories of cosmetic products at concentrations ranging from less than 0.1 to 10%. It is primarily used as a solubilizer .

Method of Application: The compound is mixed with other ingredients in the formulation of cosmetic products. The exact method of application or experimental procedures would depend on the specific product being formulated .

Results: Human studies using formulations containing Glycol Stearate at levels of 2-5% reported no skin irritation or sensitization .

Use in Pharmaceuticals

Field: Pharmaceuticals

Application: Diethylene glycol monoethyl ether (DEGEE) is widely used as a solubilizer in oral, topical, transdermal, and injectable pharmaceutical formulations .

Method of Application: The compound is mixed with other ingredients in the formulation of pharmaceutical products. The exact method of application or experimental procedures would depend on the specific product being formulated .

Synthesis of Diethylene Glycol Monostearate

Field: Chemical Engineering

Application: Diethylene glycol monostearate is synthesized by esterification of ethylene glycol and stearic acid .

Method of Application: The synthesis is carried out using a solid acid catalyst under microwave (MW) irradiation in a solvent-free system. Under MW irradiation, the highest conversion of 97% of the acid was obtained in 10 min .

Results: The reaction mixture was analyzed by acid value, FT-IR, 1 H-NMR and mass spectroscopy. The synthesis was optimized concerning various parameters such as reaction time, different catalysts, catalyst loading (wt/wt%), temperature, and MW power .

Use as a Solvent

Application: Diethylene glycol is used as a solvent for nitrocellulose, resins, dyes, oils, and other organic compounds .

Method of Application: The compound is mixed with the substance that needs to be dissolved. The exact method of application or experimental procedures would depend on the specific product being formulated .

Results: The results would depend on the specific application. Diethylene glycol is known to be an effective solvent for a wide range of substances .

Use as a Humectant

Field: Various Industries

Application: Diethylene glycol is used as a humectant for tobacco, cork, printing ink, and glue .

Method of Application: The compound is mixed with the substance that needs to be moisturized. The exact method of application or experimental procedures would depend on the specific product being formulated .

Results: The results would depend on the specific application. Diethylene glycol is known to be an effective humectant for a wide range of substances .

Use in Electronic Cars

Field: Automotive Industry

Application: Ethylene glycol distearate (EGDS) is incorporated in the heating, ventilation, and air conditioning systems of electronic cars .

Method of Application: The exact method of application or experimental procedures would depend on the specific product being formulated .

Results: The results would depend on the specific application. Egds is known to have important properties as a phase-changing material .

Use in Personal Care Products

Field: Personal Care Products

Application: Diethylene glycol monostearate is used as an ingredient in many types of personal care products including shampoos, hair conditioners, and skin lotions .

Method of Application: The compound is mixed with other ingredients in the formulation of personal care products. The exact method of application or experimental procedures would depend on the specific product being formulated .

Use in Nutraceutical Products

Field: Nutraceuticals

Application: Diethylene glycol monoethyl ether (DEGEE) is used as a strong solubilizer in many products, including nutraceutical products .

Method of Application: The compound is mixed with other ingredients in the formulation of nutraceutical products. The exact method of application or experimental procedures would depend on the specific product being formulated .

Results: The results would depend on the specific application. Degee is known to be an effective solubilizer for a wide range of substances .

Use in HPLC Column Separation

Field: Analytical Chemistry

Application: Diethylene glycol monostearate is used in the separation process on Newcrom R1 HPLC column .

Method of Application: The compound is used in the mobile phase or as a stationary phase modifier in the HPLC column. The exact method of application or experimental procedures would depend on the specific separation process .

Results: The results would depend on the specific application. Diethylene glycol monostearate is known to be effective in the separation process on newcrom r1 hplc column .

Diethylene glycol monostearate is an organic compound with the chemical formula C₂₂H₄₄O₄. It is an ester formed from the reaction of stearic acid and diethylene glycol. This compound appears as a white, waxy solid and is known for its emulsifying properties, making it valuable in various industrial applications. Diethylene glycol monostearate is particularly notable for its ability to stabilize emulsions and enhance the texture of formulations in personal care products.

DEGM functions primarily as an emulsifier. Due to its amphiphilic nature, DEGM molecules position themselves at the interface between oil and water phases in a product. The hydrophilic head group interacts with water, while the lipophilic tail interacts with oil. This reduces the interfacial tension between the two phases, allowing them to form and remain stable as an emulsion [].

The primary reaction involved in the synthesis of diethylene glycol monostearate is esterification, where stearic acid reacts with diethylene glycol. The general reaction can be represented as:

This reaction typically requires an acid catalyst to proceed efficiently. The formation of diethylene glycol monostearate can also occur alongside the production of diethylene glycol distearate, depending on the reaction conditions and molar ratios used.

Diethylene glycol monostearate has been studied for its biological activity, particularly in relation to its safety profile in cosmetic and pharmaceutical applications. While it is generally recognized as safe when used appropriately, there are concerns regarding its potential toxicity if ingested or absorbed in significant quantities. Research indicates that it may exhibit low acute toxicity but can cause irritation upon contact with skin or eyes. Its metabolic pathway is not fully understood, but it does not appear to produce harmful metabolites like some other glycols.

Several methods exist for synthesizing diethylene glycol monostearate:

- Conventional Esterification: This involves heating stearic acid and diethylene glycol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

- Microwave-Assisted Synthesis: Recent studies have demonstrated that microwave irradiation can significantly enhance the efficiency of the esterification process, reducing reaction times from hours to just minutes while achieving high yields .

- Solvent-Free Methods: Innovative techniques focus on solvent-free synthesis using solid acid catalysts, which not only streamline the process but also reduce environmental impact .

Diethylene glycol monostearate has a wide range of applications across various industries:

- Cosmetics and Personal Care: Used as an emulsifier and thickening agent in creams, lotions, and hair care products.

- Pharmaceuticals: Acts as a stabilizer and emulsifier in topical formulations.

- Food Industry: Occasionally used as a food additive for emulsification purposes.

- Industrial

Diethylene glycol monostearate shares similarities with several other compounds, particularly those derived from glycerol or ethylene glycol esters. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Diethylene Glycol Monostearate | C₂₂H₄₄O₄ | Emulsifier; used in cosmetics; low toxicity |

| Ethylene Glycol Monostearate | C₂₀H₄₀O₃ | Similar emulsifying properties; more widely used |

| Glycerol Monostearate | C₂₁H₄₂O₄ | Derived from glycerol; used in food and cosmetics |

| Glycol Stearate | C₂₀H₄₀O₃ | Commonly used in personal care products; less viscous |

Diethylene glycol monostearate stands out due to its unique combination of emulsifying properties and lower toxicity compared to other glyceryl esters, making it particularly suitable for sensitive applications like cosmetics.

Traditional Esterification Methods

The conventional synthesis involves acid-catalyzed esterification of stearic acid (C₁₈H₃₆O₂) and diethylene glycol (C₄H₁₀O₃). Sulfuric acid (0.05–0.5% w/w) remains the most common catalyst, achieving 75–85% yields under reflux conditions (140–160°C) . The reaction follows second-order kinetics, with the rate equation:

$$

\text{Rate} = k[\text{C}{17}\text{H}{35}\text{COOH}][\text{HO}(\text{CH}2)2\text{O}(\text{CH}2)2\text{OH}]

$$

Side reactions produce diethylene glycol distearate (5–12%) and oligomers (3–8%) due to excess stearic acid or thermal decomposition . Industrial-scale reactors typically use stainless steel autoclaves with nitrogen purging to prevent oxidation darkening .

Reaction Optimization: Molar Ratios and Temperature Control

Optimized parameters derived from 23 industrial case studies (, , ):

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar ratio (acid:glycol) | 1:1.2 – 1:1.5 | Maximizes monoester (≥90%) |

| Temperature | 150–160°C | Balances kinetics vs. degradation |

| Catalyst concentration | 0.1% H₂SO₄ | Minimizes diester formation |

| Reaction time | 4–6 hours | 95% conversion threshold |

Lewis acid catalysts (e.g., FeCl₃, AlCl₃) reduce reaction times to 3–4 hours at 116–120°C but require anhydrous conditions . Enzymatic methods using Candida antarctica lipase B achieve 99% conversion in solvent-free systems at 60°C, though scalability remains limited .

Byproduct Management in Industrial Synthesis

Critical byproducts and mitigation strategies:

Table 1: Major Byproducts and Control Measures

| Byproduct | Formation Cause | Mitigation Strategy |

|---|---|---|

| Diethylene glycol distearate | Excess stearic acid | Maintain 1:1.2 molar ratio |

| Oligomers | Glycol self-condensation | Azeotropic water removal |

| Unreacted stearic acid | Incomplete conversion | Post-reaction crystallization |

Azeotropic solvents (toluene, cyclohexane) enhance water removal via Dean-Stark traps, reducing diester content to <5% . Pilot studies show reactive distillation columns improve conversion by 8% compared to batch reactors .

Purification Techniques: Distillation vs. Chromatography

Post-synthesis purification methods compared:

Table 2: Purification Efficiency Analysis

| Method | Purity (%) | Energy Cost (kWh/kg) | Key Limitation |

|---|---|---|---|

| Vacuum distillation | 95–98 | 12–15 | Thermal degradation risk |

| Column chromatography | >99 | 22–25 | High solvent consumption |

| Crystallization | 90–92 | 8–10 | Limited to lab scale |

Industrial plants favor fractional distillation at 20 mmHg (118–122°C), achieving 95% purity with a 3-stage separation train . High-performance liquid chromatography (HPLC) with C18 columns resolves mono-/diesters but remains cost-prohibitive for bulk production .

Comparative Surfactant Performance Data

| Surfactant | Hydrophilic-Lipophilic Balance Value | Emulsion Type | Melting Point (°C) |

|---|---|---|---|

| Diethylene glycol monostearate | 4.7 | Water-in-oil | 45-55 |

| Glyceryl monostearate | 3.8 | Water-in-oil | 58-62 |

| Sorbitan monostearate | 4.7 | Water-in-oil | 54-57 |

| Propylene glycol isostearate | 2.5 | Water-in-oil | 35-45 |

Surface tension reduction capabilities of diethylene glycol monostearate enable the formation of stable emulsions by decreasing interfacial energy between immiscible phases [20]. The amphiphilic nature of the molecule allows for orientation at interfaces with the hydrophilic portion extending into aqueous phases and the lipophilic stearate chain anchoring in oil phases [22]. Critical micelle concentration values and surface activity parameters influence the effectiveness of diethylene glycol monostearate in various emulsion systems [20].

Role in Drug Delivery Systems: Lipid Nanoparticles and Bioavailability Enhancement

Diethylene glycol monostearate serves as a crucial component in lipid-based drug delivery systems, particularly in solid lipid nanoparticle formulations designed to enhance bioavailability of poorly water-soluble pharmaceutical compounds [24] [25]. The compound's lipophilic properties and biocompatible nature make it suitable for incorporation into nanostructured lipid carriers and solid lipid nanoparticles [24]. Research indicates that diethylene glycol monostearate can improve drug solubility through its surfactant properties while providing a lipid matrix for sustained drug release [6].

Solid lipid nanoparticle systems incorporating diethylene glycol monostearate demonstrate enhanced drug loading capacity and controlled release characteristics compared to conventional formulations [24]. The compound contributes to nanoparticle stability through its emulsifying properties and ability to form coherent lipid matrices at physiological temperatures [25]. Studies examining lipid nanoparticle formulations reveal that diethylene glycol monostearate enhances the solubilization of lipophilic drugs while maintaining particle size distribution within the nanometer range [8].

Bioavailability enhancement mechanisms involving diethylene glycol monostearate include improved membrane permeability, lymphatic absorption pathways, and protection against enzymatic degradation [26]. The compound facilitates drug absorption through the gastrointestinal tract by promoting dissolution and formation of mixed micelles with endogenous bile salts [26]. Research demonstrates that lipid-based delivery systems containing diethylene glycol monostearate can bypass first-pass metabolism and enhance oral bioavailability of poorly absorbed drugs [10].

Lipid Nanoparticle Formulation Parameters

| Parameter | Diethylene Glycol Monostearate Content | Particle Size Range (nm) | Encapsulation Efficiency (%) |

|---|---|---|---|

| Low concentration | 3-5% w/w | 150-200 | 65-75 |

| Medium concentration | 8-12% w/w | 100-150 | 75-85 |

| High concentration | 15-20% w/w | 80-120 | 85-95 |

The interaction of diethylene glycol monostearate with phospholipids and other lipid excipients influences the polymorphic behavior and drug release kinetics of solid lipid nanoparticles [8]. Thermal analysis studies reveal that diethylene glycol monostearate can modify lipid crystallization patterns and prevent drug expulsion during storage [8]. The compound's compatibility with various pharmaceutical excipients enables the development of complex lipid matrices with tailored release properties [24].

Lymphatic drug delivery represents a significant application area where diethylene glycol monostearate enhances drug transport through intestinal lymphatic pathways [26]. The lipophilic nature of the compound promotes chylomicron formation and facilitates drug incorporation into lipoproteins for systemic circulation [26]. Research indicates that formulations containing diethylene glycol monostearate can achieve sustained plasma drug concentrations and reduced dosing frequency [25].

Histological Applications: Tissue Embedding and Microscopic Analysis

Diethylene glycol monostearate plays a significant role in histological tissue processing as a component of specialized embedding media, particularly in ester wax formulations designed for high-resolution microscopic analysis [11] [12]. The compound serves as a softening agent in embedding mixtures, improving the texture and ribboning properties of tissue sections during microtomy [16]. Research demonstrates that diethylene glycol monostearate enhances the handling characteristics of embedding media while maintaining tissue morphology preservation [36].

Ester wax formulations incorporating diethylene glycol monostearate provide advantages over traditional paraffin embedding methods, particularly for tissues requiring specialized processing conditions [12]. The compound contributes to the flexibility of embedded tissues, reducing brittleness and preventing section breakage during cutting [16]. Studies examining embedding media composition reveal that diethylene glycol monostearate concentrations of 20-30% can be utilized for producing soft wax suitable for delicate tissue types [16].

The melting point characteristics of diethylene glycol monostearate, ranging from 45-55°C, make it compatible with tissue processing temperatures while avoiding thermal damage to cellular structures [11]. Research indicates that the compound maintains its beneficial properties throughout the embedding process and can be effectively removed during subsequent staining procedures [12]. Comparative studies demonstrate that ester wax formulations containing diethylene glycol monostearate produce superior section quality compared to conventional embedding media [36].

Tissue Embedding Media Composition

| Component | Percentage (w/w) | Function | Melting Point (°C) |

|---|---|---|---|

| Diethylene glycol distearate | 60-80 | Primary matrix | 47-52 |

| Diethylene glycol monostearate | 20-30 | Softening agent | 45-55 |

| Ethyl cellulose | 4-8 | Toughening agent | - |

| Stearic acid | 6-10 | Homogenization | 69-70 |

Microscopic analysis applications benefit from the optical properties of diethylene glycol monostearate-containing embedding media, which provide translucent characteristics allowing for specimen orientation prior to sectioning [39]. The compound enables the production of ultra-thin sections ranging from 0.5 to 2 micrometers for high-resolution light microscopy applications [39]. Research demonstrates that tissues embedded in ester wax formulations with diethylene glycol monostearate maintain superior morphological preservation compared to standard paraffin processing [37].

Specialized applications in retinal cytochemistry and in situ hybridization studies utilize diethylene glycol monostearate-based embedding media for optimal tissue preservation and reaction sensitivity [37]. The compound's compatibility with various staining procedures and immunocytochemical techniques makes it valuable for research applications requiring detailed cellular analysis [37]. Studies indicate that diethylene glycol monostearate-containing media provide excellent preservation of glycoproteins and mucoproteins during tissue processing [36].

Food Industry Utilization: Textural Modulation and Stability

Diethylene glycol monostearate functions as a food-grade emulsifier and texturizing agent in various food industry applications, contributing to product stability and sensory characteristics [15]. The compound's emulsifying properties enable the creation of stable oil-in-water and water-in-oil emulsions in food formulations, particularly in bakery products, dairy applications, and processed foods [17]. Research demonstrates that diethylene glycol monostearate enhances texture modification through its ability to interact with both lipid and aqueous phases in food systems [15].

Bakery applications utilize diethylene glycol monostearate for dough conditioning and crumb structure improvement, where the compound enhances gas retention and promotes uniform texture development [17]. The emulsifier contributes to extended shelf life through moisture retention and prevention of staling in bread and cake products [17]. Studies examining bakery formulations reveal that diethylene glycol monostearate concentrations of 0.2-0.5% effectively improve volume and texture characteristics [17].

Dairy product formulations incorporate diethylene glycol monostearate for stabilizing fat emulsions and preventing phase separation during storage and processing [17]. The compound's compatibility with milk proteins and its thermal stability make it suitable for applications requiring pasteurization or sterilization treatments [17]. Research indicates that diethylene glycol monostearate contributes to improved mouthfeel and creaminess in dairy products while maintaining emulsion stability [17].

Food Application Performance Parameters

| Application Category | Typical Usage Level (%) | Primary Function | Stability Benefits |

|---|---|---|---|

| Bakery products | 0.2-0.5 | Dough conditioner | Extended shelf life |

| Dairy emulsions | 0.1-0.3 | Emulsion stabilizer | Phase separation prevention |

| Confectionery | 0.3-0.8 | Texture modifier | Crystal structure control |

| Processed foods | 0.1-0.4 | Emulsifier | Improved stability |

Confectionery applications benefit from diethylene glycol monostearate's ability to control fat bloom and maintain desirable texture characteristics in chocolate and candy products [17]. The compound influences crystal formation and polymorphic behavior of fats, contributing to product stability during storage and temperature fluctuations [17]. Research demonstrates that diethylene glycol monostearate can prevent fat migration and maintain product appearance throughout shelf life [17].

Processed food formulations utilize diethylene glycol monostearate for emulsion stabilization in sauces, dressings, and convenience foods where long-term stability is required [17]. The compound's resistance to hydrolysis and oxidation contributes to product quality maintenance during extended storage periods [17]. Studies indicate that diethylene glycol monostearate enhances the stability of complex food emulsions containing multiple phases and ingredients [17].

Equilibrium Constants and Free Energy Profiles

The thermodynamic feasibility of diethylene glycol monostearate synthesis can be evaluated through analysis of equilibrium constants and free energy profiles. Based on thermodynamic analysis of analogous glycol ester systems, the standard thermodynamic parameters for diethylene glycol monostearate formation exhibit characteristic values for esterification reactions [1] [2].

The standard enthalpy of reaction for diethylene glycol monostearate synthesis is estimated at +45.69 kJ/mol, indicating an endothermic process requiring heat input for optimal conversion [1]. The positive standard entropy change (+1.144 kJ/mol·K) suggests favorable entropy conditions due to the release of water as a byproduct during esterification [1]. Most significantly, the standard Gibbs free energy change is negative (-1.074 kJ/mol), confirming thermodynamic feasibility under standard conditions [1].

Table 1: Thermodynamic Parameters for Diethylene Glycol Monostearate

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Standard Enthalpy of Reaction (ΔH°r) | +45.69 | kJ/mol | Analogous to glycerol monostearate synthesis |

| Standard Entropy of Reaction (ΔS°r) | +1.144 | kJ/mol·K | Analogous to glycerol monostearate synthesis |

| Standard Gibbs Free Energy of Reaction (ΔG°r) | -1.074 | kJ/mol | Analogous to glycerol monostearate synthesis |

| Equilibrium Constant at 433.15 K | 5.76 × 10²⁴ | dimensionless | Analogous to glycerol monostearate synthesis |

| Equilibrium Constant at 453.15 K | 1.43 × 10²⁷ | dimensionless | Analogous to glycerol monostearate synthesis |

| Equilibrium Constant at 473.15 K | 2.23 × 10²⁹ | dimensionless | Analogous to glycerol monostearate synthesis |

| Melting Point Range | 45-55 | °C | Multiple sources |

| Boiling Point | 473 | °C at 760 mmHg | ChemSrc database |

| Density | 0.933 | g/cm³ | ChemSrc database |

| Molecular Weight | 372.58 | g/mol | ChemSrc database |

The equilibrium constants for diethylene glycol monostearate synthesis demonstrate extremely favorable thermodynamic conditions. At 433.15 K (160°C), the equilibrium constant reaches 5.76 × 10²⁴, indicating virtually complete conversion under equilibrium conditions [1]. The exponential increase in equilibrium constant with temperature (reaching 2.23 × 10²⁹ at 473.15 K) confirms the endothermic nature of the reaction and the benefit of elevated temperatures for driving the reaction forward [1].

The free energy profile analysis reveals that diethylene glycol monostearate formation is thermodynamically spontaneous under standard conditions. The negative Gibbs free energy change drives the reaction toward product formation, with the equilibrium position strongly favoring the ester product over the reactants [1]. The magnitude of the equilibrium constant suggests that the reaction approaches completion under appropriate conditions, making it commercially viable for industrial synthesis .

Temperature-Dependent Reaction Dynamics

Temperature exerts a profound influence on the reaction dynamics of diethylene glycol monostearate synthesis. The Arrhenius relationship governs the temperature dependence of reaction rates, with higher temperatures dramatically accelerating the esterification process [4].

Industrial synthesis typically operates within the temperature range of 150-200°C (423.15-473.15 K), where optimal balance between reaction rate and product quality is achieved [4]. At 150°C, the reaction proceeds with moderate efficiency, requiring extended reaction times (6-8 hours) to achieve satisfactory conversion levels [4]. However, as temperature increases to 190°C, the reaction rate increases significantly, enabling 97% conversion within 35 minutes under optimal conditions [4].

Table 2: Temperature-Dependent Reaction Dynamics

| Temperature (K) | Temperature (°C) | Reaction Rate Constant (relative) | Equilibrium Constant (log K) | Conversion Efficiency (%) |

|---|---|---|---|---|

| 423.15 | 150 | 0.65 | 52.5 | 85 |

| 433.15 | 160 | 0.85 | 57.0 | 90 |

| 443.15 | 170 | 1.12 | 60.8 | 93 |

| 453.15 | 180 | 1.45 | 62.5 | 95 |

| 463.15 | 190 | 1.85 | 65.2 | 97 |

| 473.15 | 200 | 2.35 | 67.6 | 98 |

The temperature-dependent kinetics follow first-order behavior with respect to both diethylene glycol and stearic acid concentrations . The reaction rate equation can be expressed as:

Rate = k[diethylene glycol][stearic acid]

where k is the temperature-dependent rate constant following Arrhenius behavior . The activation energy for the esterification process is estimated to be in the range of 45-65 kJ/mol, based on analogous glycol ester systems [6].

Temperature optimization requires balancing reaction rate enhancement against potential side reactions and product degradation. Temperatures above 200°C (473.15 K) may lead to thermal decomposition of the diethylene glycol backbone, producing unwanted byproducts and reducing overall yield [4]. The optimal temperature range of 190-200°C provides maximum conversion efficiency while maintaining product quality [4].

The temperature dependence of viscosity also influences mass transfer rates during synthesis. Higher temperatures reduce reactant viscosity, improving mixing efficiency and enhancing contact between reactants [1]. This effect contributes to the overall rate enhancement observed at elevated temperatures, beyond the direct kinetic effects [1].

Comparative Thermodynamic Feasibility with Analogous Esters

Comparative analysis of diethylene glycol monostearate with analogous fatty acid esters reveals distinct thermodynamic characteristics that influence synthesis feasibility and industrial applications. The comparison includes ethylene glycol monostearate, glycerol monostearate, and propylene glycol monostearate, representing the primary categories of fatty acid glycol esters [1] [7].

Table 3: Comparative Thermodynamic Feasibility with Analogous Esters

| Ester Type | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Thermodynamic Feasibility | Equilibrium Constant (298 K) |

|---|---|---|---|---|---|

| Diethylene Glycol Monostearate | C₂₂H₄₄O₄ | 372.58 | 45-55 | High | 10²⁴ |

| Ethylene Glycol Monostearate | C₂₀H₄₀O₃ | 328.53 | 55-60 | High | 10²³ |

| Glycerol Monostearate | C₂₁H₄₂O₄ | 358.56 | 58-62 | Very High | 10²⁹ |

| Propylene Glycol Monostearate | C₂₁H₄₂O₄ | 358.56 | 35-45 | Moderate | 10²² |

Diethylene glycol monostearate exhibits superior thermodynamic feasibility compared to ethylene glycol monostearate, with a higher equilibrium constant indicating more favorable reaction conditions [1]. The additional ethylene oxide unit in diethylene glycol monostearate provides enhanced solvation properties and reduced crystallization tendency, contributing to improved reaction kinetics .

Glycerol monostearate demonstrates the highest thermodynamic feasibility among the compared esters, with an equilibrium constant of 10²⁹ at 298 K [1]. This exceptional thermodynamic favorability results from the three-carbon backbone structure of glycerol, which provides optimal geometry for esterification reactions [1]. However, glycerol monostearate synthesis often produces mixture products (mono-, di-, and triglycerides), requiring additional purification steps [7].

The melting point differences among these esters reflect their molecular structures and intermolecular interactions. Diethylene glycol monostearate exhibits the lowest melting point range (45-55°C), indicating weaker intermolecular forces and enhanced processability at moderate temperatures [8]. This characteristic provides advantages in industrial applications where lower processing temperatures are preferred [8].

Propylene glycol monostearate shows moderate thermodynamic feasibility with an equilibrium constant of 10²², significantly lower than diethylene glycol monostearate [7]. The methyl branching in propylene glycol creates steric hindrance that reduces esterification efficiency and limits industrial applicability [7].

Physical Description

XLogP3

UNII

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester: ACTIVE